molecular formula C18H13N B14161332 Benzo[c]phenanthren-5-amine CAS No. 4176-50-5

Benzo[c]phenanthren-5-amine

Cat. No.: B14161332
CAS No.: 4176-50-5
M. Wt: 243.3 g/mol
InChI Key: RXBGTQNDISCDOP-UHFFFAOYSA-N
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Description

Benzo[c]phenanthren-5-amine is a polycyclic aromatic amine derived from benzo[c]phenanthrene This compound is characterized by its complex structure, consisting of four fused benzene rings with an amine group attached at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c]phenanthren-5-amine typically involves the functionalization of benzo[c]phenanthrene. One common method includes the nitration of benzo[c]phenanthrene followed by reduction to introduce the amine group. The nitration is usually carried out using a mixture of concentrated nitric and sulfuric acids, while the reduction can be achieved using catalytic hydrogenation or chemical reducing agents like tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Benzo[c]phenanthren-5-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated this compound derivatives.

Scientific Research Applications

Benzo[c]phenanthren-5-amine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of benzo[c]phenanthren-5-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and engage in nucleophilic attacks, influencing biochemical pathways. Its polycyclic aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

    Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.

    Anthracene: Consists of three linearly fused benzene rings, differing in structure and reactivity.

Uniqueness

Benzo[c]phenanthren-5-amine is unique due to its specific arrangement of four fused benzene rings and the presence of an amine group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other polycyclic aromatic compounds.

Properties

CAS No.

4176-50-5

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

benzo[c]phenanthren-5-amine

InChI

InChI=1S/C18H13N/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11H,19H2

InChI Key

RXBGTQNDISCDOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)N

Origin of Product

United States

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